molecular formula C22H30ClN3O4S B1193013 Lafutidine HCl

Lafutidine HCl

Cat. No. B1193013
M. Wt: 468.009
InChI Key: KSIJVCSWGMQWNM-PVOKDAACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lafutidine is a second generation histamine H2 receptor antagonist having multimodal mechanism of action and used to treat gastrointestinal disorders. It is marketed in Japan and India. Like other H2 receptor antagonists it prevents the secretion of gastric acid. It also activates calcitonin gene related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, increases somatostatin levels also resulting in less gastric acid secretion, causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of H. pylori to gastric cells.

Scientific Research Applications

1. Treatment of Helicobacter pylori Infection

Lafutidine HCl, as an H2-receptor antagonist, has been evaluated for its efficacy in treating Helicobacter pylori infection. Studies have shown that lafutidine-based triple therapy is as safe and effective as triple therapy that includes lansoprazole for Helicobacter pylori infection, suggesting it as an additional treatment option. However, further rigorous research is required for a more precise assessment of Lafutidine's role in eradicating this infection (Ren et al., 2010).

2. Management of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Preliminary data indicate that Lafutidine, along with acupuncture and sweet bee venom pharmacopuncture, may be beneficial in managing chemotherapy-induced peripheral neuropathy (CIPN). This suggests a potential therapeutic application of Lafutidine in alleviating the nerve pain and discomfort associated with chemotherapy. However, these findings underscore the need for further studies with larger sample sizes to validate the efficacy of Lafutidine in CIPN management (Al-Atiyyat & Obaid, 2017).

properties

Product Name

Lafutidine HCl

Molecular Formula

C22H30ClN3O4S

Molecular Weight

468.009

IUPAC Name

(Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide hydrochloride

InChI

InChI=1S/C22H29N3O4S.ClH/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25;/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26);1H/b5-2-;

InChI Key

KSIJVCSWGMQWNM-PVOKDAACSA-N

SMILES

O=C(NC/C=C\COC1=NC=CC(CN2CCCCC2)=C1)CS(CC3=CC=CO3)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FRG-8813;  FRG8813;  FRG 8813;  Lafutidine HCl;  Lafutidine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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